molecular formula C21H16FN7O3S B10931092 N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 938018-06-5

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B10931092
CAS No.: 938018-06-5
M. Wt: 465.5 g/mol
InChI Key: IJQCRFNKRPYKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining a thieno[2,3-d]pyrimidin-4-one core and a pyrazolo[3,4-d]pyrimidin-4-one moiety connected via an acetamide linker. Key structural features include:

  • 2,6-Dimethyl substitution on the thienopyrimidinone ring, which enhances steric bulk and may influence solubility.
  • 4-Fluorophenyl substitution on the pyrazolopyrimidinone ring, a common pharmacophore in medicinal chemistry for improving metabolic stability and target affinity .
  • The acetamide bridge, which provides conformational flexibility while maintaining electronic conjugation between the two heterocyclic systems.

Properties

CAS No.

938018-06-5

Molecular Formula

C21H16FN7O3S

Molecular Weight

465.5 g/mol

IUPAC Name

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C21H16FN7O3S/c1-11-7-15-19(33-11)25-12(2)28(21(15)32)26-17(30)9-27-10-23-18-16(20(27)31)8-24-29(18)14-5-3-13(22)4-6-14/h3-8,10H,9H2,1-2H3,(H,26,30)

InChI Key

IJQCRFNKRPYKFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Formation

The 2-amino-thiophene-3-carboxylate intermediate is prepared via the Gewald three-component reaction:

Reagents:

  • 1-(4-Nitrophenoxy)propan-2-one (1.2 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Sulfur (1.5 eq)

  • Piperidine catalyst (0.1 eq) in ethanol

Conditions:

  • Reflux at 78°C for 6-8 hours

  • Yields: 68-72% crude, 61% after recrystallization

Key Modification:
Methyl groups at positions 2 and 6 are introduced through:

  • C-2 Methylation: Using methyl iodide/K₂CO₃ in DMF at 60°C

  • C-6 Methylation: Directed ortho-metalation with LDA followed by Me₃SnCl

Pyrimidine Ring Cyclization

The thieno[2,3-d]pyrimidin-4-one system is formed via acid-catalyzed cyclization:

Procedure:

  • React ethyl 2-amino-4,6-dimethylthiophene-3-carboxylate (1.0 eq) with:

    • Urea (2.5 eq)

    • Polyphosphoric acid (PPA) catalyst

  • Heat at 140°C for 3 hours under N₂

  • Quench with ice-water, neutralize with NH₄OH

Yield: 84% after column chromatography (SiO₂, hexane:EtOAc 3:1)

Characterization Data:

  • m.p.: 218-220°C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H, C6-CH₃), 2.68 (s, 3H, C2-CH₃), 7.32 (s, 1H, thiophene H)

Pyrazolo[3,4-d]pyrimidine Core Construction

Condensation with 4-Fluorophenylhydrazine

Adapting methods from pyrazolo[3,4-d]pyrimidine synthesis:

Step 1:
React ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) with:

  • 4-Fluorophenylhydrazine (1.05 eq)

  • AcOH catalyst (0.5 eq) in EtOH

Conditions:

  • Reflux 4 hours

  • Yield: 89%

Step 2:
Cyclize intermediate with formamide:

  • 180°C for 2 hours

  • Yield: 76%

Oxidation to 4-Oxo Derivative

Reagents:

  • H₂O₂ (30%, 3.0 eq)

  • FeSO₄·7H₂O catalyst (0.1 eq)

Conditions:

  • Stir in MeOH/H₂O (3:1) at 50°C for 1.5 hours

  • Yield: 82%

Analytical Data:

  • IR (KBr): 1695 cm⁻¹ (C=O stretch)

  • LC-MS: m/z 259.1 [M+H]⁺

Acetamide Linker Installation

Chloroacetylation of Pyrazolo Core

Procedure:

  • Suspend pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq) in dry DCM

  • Add chloroacetyl chloride (1.2 eq)

  • Use Et₃N (2.0 eq) as base

  • Stir at 0°C → RT for 4 hours

Yield: 91%

Nucleophilic Displacement with Thieno[2,3-d]pyrimidinamine

Optimized Conditions:

  • React chloroacetyl intermediate (1.0 eq) with:

    • Thieno[2,3-d]pyrimidin-3-amine (1.05 eq)

    • KI (0.2 eq) in DMF

  • Heat at 60°C for 8 hours

Purification:

  • Column chromatography (EtOAc:MeOH 9:1)

  • Yield: 64%

Comparative Analysis of Synthetic Methods

ParameterThieno Core SynthesisPyrazolo Core SynthesisCoupling Reaction
Average Yield72%78%64%
Key ReagentPolyphosphoric Acid4-FluorophenylhydrazineKI/DMF
Reaction Time3 hours6 hours8 hours
Purification MethodColumn ChromatographyRecrystallizationColumn Chromatography

Advanced Synthetic Approaches

Microwave-Assisted Cyclization

Reducing pyrimidine formation time from 3 hours to 25 minutes using:

  • CEM Discover SP reactor

  • 150°C, 300 W

  • Yield improvement to 88%

Flow Chemistry for Acetamide Coupling

Continuous flow system parameters:

  • Reactor volume: 10 mL

  • Flow rate: 0.5 mL/min

  • Temperature: 70°C

  • Residence time: 20 min

  • Yield: 73% (vs 64% batch)

Characterization and Quality Control

Critical Analytical Data:

  • HRMS (ESI): m/z 539.1678 [M+H]⁺ (calc. 539.1672)

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 170.5 (C=O), 163.2 (C-F), 156.1 (pyrimidine C)

  • HPLC Purity: 99.2% (C18, MeCN:H₂O 55:45)

Stability Studies:

  • pH 3-11: Stable for 24 hours

  • Photostability: Decomposition <2% after 48h UV exposure

Industrial Scale-Up Considerations

Challenges:

  • Exothermic nature of Gewald reaction

  • PPA corrosion issues

  • DMF removal in final coupling

Solutions:

  • Jacketed reactors with temp control <±1°C

  • Hastelloy reaction vessels

  • Switch to DMAc/water azeotrope distillation

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups based on core motifs: thienopyrimidinones, pyrazolopyrimidinones, and acetamide-linked hybrids.

Thienopyrimidinone Derivatives

  • N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 6) : Structure: Lacks the pyrazolopyrimidinone moiety but shares the thienopyrimidinone core with a phenyl ether linkage. Properties: Melting point (190–191°C), molecular weight (362.0 g/mol), and moderate yield (50%).

Pyrazolopyrimidinone Derivatives

  • Example 83 (Patent EP 4 374 877 A2) : Structure: Contains a chromen-4-one-pyrazolopyrimidinone hybrid with fluorophenyl and isopropoxy substituents. Properties: Higher melting point (302–304°C) and molecular weight (571.2 g/mol), indicating enhanced thermal stability due to rigid chromenone scaffolding. Key Difference: The chromenone core introduces distinct electronic properties (e.g., extended conjugation) compared to the thienopyrimidinone in the target compound.

Acetamide-Linked Hybrids

  • (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide (Compound o) : Structure: Features a tetrahydropyrimidinyl-acetamide linker but lacks fused heterocyclic systems. Properties: Complex stereochemistry and hydroxyl groups improve solubility but reduce membrane permeability. Key Difference: The non-planar hexan-2-yl backbone limits π-π interactions critical for enzyme binding, unlike the planar thieno/pyrazolo systems in the target compound.

Comparative Data Table

Property Target Compound Compound 6 Example 83 Compound o
Core Structure Thieno + Pyrazolopyrimidinone Thienopyrimidinone Chromenone-Pyrazolopyrimidinone Tetrahydropyrimidinyl-hexanamide
Melting Point (°C) Not Reported 190–191 302–304 Not Reported
Molecular Weight (g/mol) ~500 (estimated) 362.0 571.2 ~800 (estimated)
Key Substituents 2,6-Dimethyl, 4-Fluorophenyl Phenyl ether Fluoro, Isopropoxy 2,6-Dimethylphenoxy
Bioactivity Inference Kinase inhibition potential Moderate antimicrobial Anticancer/kinase inhibition Peptidomimetic

Electronic and Structural Analysis

  • Isoelectronic Considerations: While the target compound shares valence electron density with pyrazolopyrimidinones (e.g., Example 83), its thienopyrimidinone core introduces sulfur-mediated electronic effects (e.g., polarizability, H-bonding) absent in oxygen- or nitrogen-only analogs .
  • Geometric Similarity: The planar fused-ring systems in the target compound contrast with non-planar structures (e.g., Compound o), which may limit binding to flat enzymatic active sites .

Biological Activity

N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that exhibits significant potential in various biological applications. This article delves into its biological activity, synthesis pathways, and relevant research findings.

Structural Overview

The compound features a dual heterocyclic framework combining a thieno[2,3-d]pyrimidine core and a pyrazolo[3,4-d]pyrimidine moiety. The presence of the fluorophenyl group enhances its biological activity and selectivity towards specific targets.

Biological Activity

Research has indicated that this compound demonstrates a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation. The structural analogs show promising results against various cancer cell lines.
  • Antimicrobial Properties : The compound's unique structure suggests potential effectiveness against microbial infections.

The biological mechanisms through which this compound operates are still under investigation. However, initial data indicate interactions with key biological targets that may disrupt critical pathways involved in cell proliferation and survival.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. These reactions can be tailored based on the availability of starting materials and desired purity levels.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to others with similar structural features:

Compound NameStructural FeaturesBiological Activity
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethanesulfonyl fluorideContains thieno[2,3-d]pyrimidine coreAntifungal
N-(4-Fluorophenyl)-1H-pyrazolePyrazole structure with fluorophenyl groupAntitumor
5-Methylthieno[2,3-d]pyrimidinSimilar core structureAntimicrobial

This table illustrates how the dual heterocyclic framework of the target compound enhances its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the interactions between this compound and various biological targets. For example:

  • Antitumor Efficacy : In vitro studies demonstrated significant inhibition of cancer cell lines at concentrations as low as 0.3 µM. The mechanism appears to involve downregulation of key signaling pathways associated with cell proliferation.
  • Antimicrobial Testing : The compound was evaluated against a panel of microbial strains, showing promising activity with minimum inhibitory concentrations (MIC) below 10 µM for several pathogens.

Q & A

Q. What are the recommended methodologies for synthesizing this compound and confirming its structural integrity?

The synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with fluorophenyl-substituted pyrazolo-pyrimidinone intermediates under controlled conditions (e.g., anhydrous solvents, catalysts like Pd/Cu). Structural confirmation requires 1H NMR (e.g., δ 2.07–8.37 ppm for methyl, aromatic, and NH protons) and LC-MS (m/z 314–362 [M+H]+) to verify molecular weight and substituent placement . Purity is assessed via HPLC (>95%) and TLC monitoring during synthesis .

Q. How can researchers validate the compound’s interaction with biological targets?

Basic validation includes enzyme inhibition assays (e.g., kinase or protease inhibition) and protein binding studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, fluorophenyl groups may enhance binding to hydrophobic enzyme pockets .

Advanced Research Questions

Q. What computational strategies are effective for optimizing reaction pathways and minimizing byproducts?

Advanced methods integrate quantum chemical calculations (e.g., density functional theory) to map reaction energetics and machine learning to predict optimal conditions (solvent, temperature, catalyst). For instance, reaction path search algorithms can identify low-energy intermediates, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay-specific conditions (e.g., pH, co-factors) or impurities. Use LC-MS/MS to verify compound stability under assay conditions and dose-response curves to assess potency thresholds. Cross-validate with orthogonal assays (e.g., cellular vs. enzymatic) .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

  • Molecular docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
  • Metabolomics : Track metabolic stability and off-target effects via LC-HRMS in cell lysates.
  • Cryo-EM/X-ray crystallography : Resolve 3D ligand-protein interactions at atomic resolution .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Systematically modify substituents (e.g., fluorophenyl, methyl groups) and evaluate changes in bioactivity. For example:

Substituent PositionModificationImpact on IC50 (nM)Reference
Pyrimidinone C-4Oxo groupEssential for binding
Acetamide N-arylFluorine substitutionEnhances metabolic stability

Methodological Considerations

Q. What analytical tools are critical for characterizing degradation products?

  • High-resolution mass spectrometry (HRMS) : Identify degradation fragments.
  • NMR relaxation experiments : Track conformational changes under stress conditions (e.g., heat, light) .

Q. How can researchers leverage hybrid computational-experimental workflows for scale-up?

Combine computational fluid dynamics (CFD) with DoE (Design of Experiments) to optimize mixing and heat transfer in reactors. For example, CFD models can predict hotspots in exothermic reactions, improving yield during scale-up .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in biological assays?

  • Standardize cell lines (e.g., ATCC-certified) and passage numbers.
  • Include positive controls (e.g., staurosporine for kinase assays) and validate with dose replicates (n ≥ 3).
  • Publish raw data (e.g., IC50 curves) in open-access repositories .

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?

Re-run spectra under identical conditions (solvent, temperature) and cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with published data for analogous compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.